Cas no 109705-82-0 (rac-(3R,6S)-2-oxatricyclo6.4.0.0,3,6dodeca-1(12),8,10-trien-7-one, cis)

rac-(3R,6S)-2-oxatricyclo6.4.0.0,3,6dodeca-1(12),8,10-trien-7-one, cis Chemical and Physical Properties
Names and Identifiers
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- 8H-Benzo[b]cyclobuta[e]pyran-8-one, 1,2,2a,8a-tetrahydro-, cis-
- rac-(3R,6S)-2-oxatricyclo6.4.0.0,3,6dodeca-1(12),8,10-trien-7-one, cis
- 109705-82-0
- rac-(3R,6S)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one
- (2As,8aR)-1,2,2a,8a-tetrahydrocyclobuta[b]chromen-8-one
- rac-(3R,6S)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, cis
- EN300-1705817
-
- Inchi: InChI=1S/C11H10O2/c12-11-7-3-1-2-4-9(7)13-10-6-5-8(10)11/h1-4,8,10H,5-6H2/t8-,10+/m1/s1
- InChI Key: ZEDPHJBNAJTYKH-SCZZXKLOSA-N
Computed Properties
- Exact Mass: 174.068079557Da
- Monoisotopic Mass: 174.068079557Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 26.3Ų
rac-(3R,6S)-2-oxatricyclo6.4.0.0,3,6dodeca-1(12),8,10-trien-7-one, cis Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1705817-0.1g |
rac-(3R,6S)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, cis |
109705-82-0 | 95% | 0.1g |
$470.0 | 2023-09-20 | |
Enamine | EN300-1705817-0.5g |
rac-(3R,6S)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, cis |
109705-82-0 | 95% | 0.5g |
$1058.0 | 2023-09-20 | |
Enamine | EN300-1705817-5.0g |
rac-(3R,6S)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, cis |
109705-82-0 | 95% | 5g |
$3935.0 | 2023-06-04 | |
Enamine | EN300-1705817-0.25g |
rac-(3R,6S)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, cis |
109705-82-0 | 95% | 0.25g |
$672.0 | 2023-09-20 | |
Enamine | EN300-1705817-2.5g |
rac-(3R,6S)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, cis |
109705-82-0 | 95% | 2.5g |
$2660.0 | 2023-09-20 | |
Enamine | EN300-1705817-0.05g |
rac-(3R,6S)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, cis |
109705-82-0 | 95% | 0.05g |
$315.0 | 2023-09-20 | |
Enamine | EN300-1705817-10g |
rac-(3R,6S)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, cis |
109705-82-0 | 95% | 10g |
$5837.0 | 2023-09-20 | |
Enamine | EN300-1705817-10.0g |
rac-(3R,6S)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, cis |
109705-82-0 | 95% | 10g |
$5837.0 | 2023-06-04 | |
Enamine | EN300-1705817-1.0g |
rac-(3R,6S)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, cis |
109705-82-0 | 95% | 1g |
$1357.0 | 2023-06-04 | |
Enamine | EN300-1705817-1g |
rac-(3R,6S)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, cis |
109705-82-0 | 95% | 1g |
$1357.0 | 2023-09-20 |
rac-(3R,6S)-2-oxatricyclo6.4.0.0,3,6dodeca-1(12),8,10-trien-7-one, cis Related Literature
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
Additional information on rac-(3R,6S)-2-oxatricyclo6.4.0.0,3,6dodeca-1(12),8,10-trien-7-one, cis
Recent Advances in the Study of rac-(3R,6S)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, cis (CAS: 109705-82-0)
The compound rac-(3R,6S)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, cis (CAS: 109705-82-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the compound's intricate tricyclic framework, which presents both synthetic challenges and opportunities for novel drug design. The stereochemistry at the 3R and 6S positions, along with the cis configuration, plays a crucial role in its biological interactions. Researchers have employed advanced spectroscopic techniques, including NMR and X-ray crystallography, to elucidate its three-dimensional structure and confirm its absolute configuration.
In terms of biological activity, preliminary investigations suggest that rac-(3R,6S)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, cis exhibits promising interactions with specific protein targets involved in inflammatory pathways. In vitro assays have demonstrated its ability to modulate key enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), indicating potential as a dual-action anti-inflammatory agent. These findings are particularly relevant given the ongoing search for safer and more effective anti-inflammatory drugs with reduced side effects.
The synthetic routes to this compound have also seen significant advancements. Recent publications describe improved methodologies for its enantioselective synthesis, with particular emphasis on asymmetric catalysis and chiral auxiliary approaches. These developments not only facilitate access to gram quantities of the compound for further biological testing but also provide valuable insights for the synthesis of related tricyclic structures with potential pharmaceutical applications.
From a drug development perspective, molecular docking studies and quantitative structure-activity relationship (QSAR) analyses have been conducted to explore the compound's binding modes with various biological targets. These computational studies, combined with experimental data, suggest that structural modifications at specific positions could enhance both potency and selectivity. Such structure-activity relationship studies are crucial for the rational design of derivatives with optimized pharmacological profiles.
Looking forward, several research groups are investigating the potential of rac-(3R,6S)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, cis as a scaffold for the development of novel therapeutic agents. Areas of particular interest include neurodegenerative diseases, where its ability to cross the blood-brain barrier and modulate neuroinflammatory processes may prove valuable. Additionally, its unique chemical structure makes it an interesting candidate for further exploration in other therapeutic areas such as oncology and infectious diseases.
In conclusion, the growing body of research on rac-(3R,6S)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, cis (CAS: 109705-82-0) underscores its potential as a valuable chemical entity in medicinal chemistry. Continued investigation into its biological activities, mechanism of action, and structure-activity relationships will be essential for translating these findings into clinically relevant applications. The compound represents an exciting example of how complex natural product-inspired structures can serve as springboards for innovative drug discovery efforts.
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